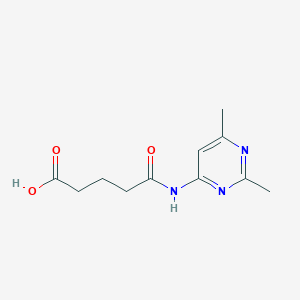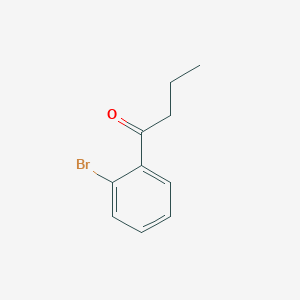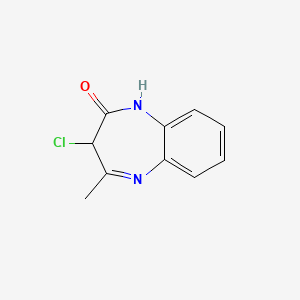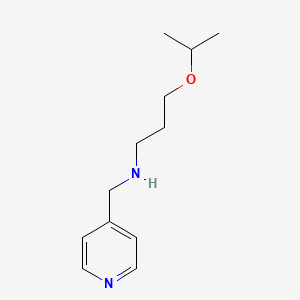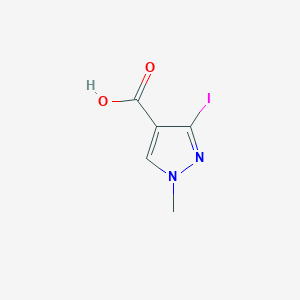![molecular formula C16H27NO2 B3155419 4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol CAS No. 799260-50-7](/img/structure/B3155419.png)
4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol
Overview
Description
4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol is a biochemical compound with the molecular formula C16H27NO2 and a molecular weight of 265.39 . This compound is primarily used in proteomics research and is known for its unique structure, which includes an isopropoxy group and a propylamino group attached to a phenol ring .
Chemical Reactions Analysis
4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenol ring, leading to the formation of quinones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted phenols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol is primarily used in proteomics research. It is utilized to study protein interactions, modifications, and functions. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it can be used to investigate the effects of various modifications on biological activity and protein function .
Mechanism of Action
The mechanism of action of 4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy and propylamino groups can interact with active sites or binding pockets, leading to changes in the activity or function of the target molecules. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Similar compounds to 4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol include other phenol derivatives with different substituents. For example:
4-[3-(3-Methoxy-propylamino)-butyl]-phenol: This compound has a methoxy group instead of an isopropoxy group.
4-[3-(3-Ethoxy-propylamino)-butyl]-phenol: This compound has an ethoxy group instead of an isopropoxy group.
The uniqueness of this compound lies in its specific substituents, which can lead to different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-[3-(3-propan-2-yloxypropylamino)butyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-13(2)19-12-4-11-17-14(3)5-6-15-7-9-16(18)10-8-15/h7-10,13-14,17-18H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSARTJNMIHTUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(C)CCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-Adamantylmethyl)amino]ethanol hydrochloride](/img/structure/B3155345.png)
